6,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine-3-thiol 6,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine-3-thiol
Brand Name: Vulcanchem
CAS No.: 243444-81-7
VCID: VC4740915
InChI: InChI=1S/C6H3Cl2N3S/c7-3-1-4(8)5-9-10-6(12)11(5)2-3/h1-2H,(H,10,12)
SMILES: C1=C(C2=NNC(=S)N2C=C1Cl)Cl
Molecular Formula: C6H3Cl2N3S
Molecular Weight: 220.07

6,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine-3-thiol

CAS No.: 243444-81-7

Cat. No.: VC4740915

Molecular Formula: C6H3Cl2N3S

Molecular Weight: 220.07

* For research use only. Not for human or veterinary use.

6,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine-3-thiol - 243444-81-7

Specification

CAS No. 243444-81-7
Molecular Formula C6H3Cl2N3S
Molecular Weight 220.07
IUPAC Name 6,8-dichloro-2H-[1,2,4]triazolo[4,3-a]pyridine-3-thione
Standard InChI InChI=1S/C6H3Cl2N3S/c7-3-1-4(8)5-9-10-6(12)11(5)2-3/h1-2H,(H,10,12)
Standard InChI Key JDSFMQYOLKDWJO-UHFFFAOYSA-N
SMILES C1=C(C2=NNC(=S)N2C=C1Cl)Cl

Introduction

Structural Characteristics and Nomenclature

The molecular formula of 6,8-Dichloro- triazolo[4,3-a]pyridine-3-thiol is C₆H₃Cl₂N₃S, with a molecular weight of 220.08 g/mol. Its IUPAC name derives from the bicyclic system where the triazole ring (positions 1, 2, 4) is fused to the pyridine ring at positions 4 and 3-a. The chlorine atoms occupy the 6 and 8 positions of the pyridine ring, while the thiol group is attached to the triazole moiety at position 3 .

Key Structural Features:

  • Triazole-Pyridine Fusion: Enhances aromatic stability and allows for π-π stacking interactions.

  • Chlorine Substituents: Electron-withdrawing groups that influence electronic distribution and reactivity.

  • Thiol Functional Group: Provides a site for redox reactions, metal coordination, and disulfide bond formation .

Synthesis and Chemical Modification

Synthetic Routes

The synthesis of 6,8-Dichloro- triazolo[4,3-a]pyridine-3-thiol typically involves multi-step protocols:

  • Core Formation: Cyclocondensation of 2-hydrazinopyridine derivatives with thiourea or carbon disulfide yields the triazole-thiol precursor .

  • Chlorination: Electrophilic aromatic substitution using chlorinating agents (e.g., Cl₂, SO₂Cl₂) introduces chlorine atoms at positions 6 and 8 .

  • Purification: Recrystallization or column chromatography isolates the final product .

Example Reaction:

2-Hydrazino-3,5-dichloropyridine+CS2Base6,8-Dichloro-[1][2][4]triazolo[4,3-a]pyridine-3-thiol\text{2-Hydrazino-3,5-dichloropyridine} + \text{CS}_2 \xrightarrow{\text{Base}} \text{6,8-Dichloro-[1][2][4]triazolo[4,3-a]pyridine-3-thiol}

Analytical Characterization

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 220.08 (M⁺) .

  • ¹H NMR: Aromatic protons resonate at δ 7.8–8.2 ppm, while the thiol proton appears as a broad singlet near δ 3.5 ppm .

  • IR Spectroscopy: S-H stretch at ~2550 cm⁻¹ and C-Cl stretches at 750–800 cm⁻¹ .

Physicochemical Properties

PropertyValue/RangeMethod/Source
Melting Point210–212°CDifferential Scanning Calorimetry
SolubilityDMSO > MeOH > H₂OExperimental Data
LogP (Partition Coefficient)2.1 ± 0.3Computational Prediction
pKa (Thiol Group)8.9–9.3Potentiometric Titration

Biological Activities and Mechanisms

Anticancer Activity

Preliminary studies on similar compounds show:

  • Cytotoxicity: IC₅₀ of 12.5 µM against MCF-7 breast cancer cells.

  • Apoptosis Induction: Caspase-3/7 activation and PARP cleavage observed .

Applications in Materials Science

Coordination Chemistry

The thiol group facilitates metal complexation:

  • Cu(II) Complexes: Exhibit enhanced catalytic activity in oxidation reactions .

  • Au(I) Complexes: Potential applications in nanotechnology and electronics .

Polymer Modification

Incorporation into polymers improves:

  • Thermal Stability: Decomposition temperature increases by 40–60°C.

  • Adhesion Properties: Sulfur-metal interactions enhance coating durability .

HazardPrecautionary Measure
Skin/IrritationUse nitrile gloves and fume hoods
Sulfur OdorStore in airtight containers
Environmental Toxicity (LC₅₀, Fish)12 mg/L (96h) – Dispose via hazardous waste

Future Research Directions

  • Structure-Activity Relationships: Systematic modification of chlorine and thiol positions.

  • Drug Delivery Systems: Development of prodrugs targeting bacterial biofilms.

  • Green Synthesis: Catalytic methods to reduce halogenated waste .

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